molecular formula C6H13NO2 B14246737 (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol CAS No. 325700-01-4

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol

Cat. No.: B14246737
CAS No.: 325700-01-4
M. Wt: 131.17 g/mol
InChI Key: WRLZCUCTSFUOQY-PHDIDXHHSA-N
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Description

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol: is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxyl and hydroxymethyl functional groups. The compound’s stereochemistry, denoted by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For instance, the reduction of 2-(hydroxymethyl)piperidin-3-one with a chiral borane complex can yield the desired (2R,3R) product. Another method involves the asymmetric hydrogenation of a suitable precursor using a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and high-pressure hydrogenation reactors to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form a fully saturated piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(hydroxymethyl)piperidin-3-one, while reduction can produce a fully saturated piperidine derivative.

Scientific Research Applications

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry ensures selective binding to chiral centers in biological molecules, which can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol can be compared with other similar compounds, such as:

    (2S,3S)-2-(Hydroxymethyl)piperidin-3-ol: The enantiomer of the compound, which may exhibit different biological activity due to its stereochemistry.

    2-(Hydroxymethyl)piperidin-3-one: A related compound with a ketone functional group instead of a hydroxyl group.

    Piperidine: The parent compound, which lacks the hydroxyl and hydroxymethyl groups.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

325700-01-4

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R,3R)-2-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6-/m1/s1

InChI Key

WRLZCUCTSFUOQY-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H]([C@H](NC1)CO)O

Canonical SMILES

C1CC(C(NC1)CO)O

Origin of Product

United States

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